CID 156588618
CAS No.:
Cat. No.: VC16574101
Molecular Formula: C23H28Cl2N2O2
Molecular Weight: 435.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H28Cl2N2O2 |
|---|---|
| Molecular Weight | 435.4 g/mol |
| Standard InChI | InChI=1S/C23H26N2O2.2ClH/c26-23(27)20-8-6-18(7-9-20)16-25-12-10-17(11-13-25)15-24-22-14-21(22)19-4-2-1-3-5-19;;/h1-9,17,24H,10-16H2,(H,26,27);2*1H |
| Standard InChI Key | ORIKOCSQHYGXAV-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1CN[C]2C[C]2C3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)O.Cl.Cl |
Introduction
Structural Characteristics and Chemical Identity
CID 156588618 belongs to the aryl sulfonamide class, characterized by a benzene ring linked to both a sulfonamide (–SO₂NH₂) and a sulfonic acid (–SO₃H) group. The presence of these moieties confers distinct electronic and steric properties:
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Sulfonamide group: Enhances hydrogen-bonding capacity and participates in target binding interactions, particularly with enzymes like carbonic anhydrase .
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Sulfonic acid group: Introduces strong acidity (pKa ≈ 1–2) and improves water solubility, critical for pharmacokinetic optimization .
Comparative molecular modeling suggests that the sulfonic acid tail in CID 156588618 may adopt a conformation that restricts membrane permeability, a feature observed in related compounds designed for extracellular enzyme targeting .
Synthesis and Physicochemical Properties
Synthetic Routes
While no explicit synthesis protocol for CID 156588618 exists in the literature, its structure suggests feasible pathways:
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Sulfonation: Introduction of the sulfonic acid group via electrophilic aromatic substitution using fuming sulfuric acid .
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Sulfonamide Formation: Reaction of the sulfonyl chloride intermediate with ammonia or amines .
Physicochemical Data
Based on analogs like sulfamic acid (CAS 5329-14-6) and aromatic sulfonamides :
The low LogP values indicate high polarity, consistent with poor blood-brain barrier penetration—a trait exploited in designing peripherally restricted drugs .
Pharmacological Profile and Mechanism of Action
Carbonic Anhydrase Inhibition
Structural analogs of CID 156588618 demonstrate potent inhibition of carbonic anhydrase isoforms (e.g., CA IX/XII), with IC₅₀ values in the nanomolar range . Molecular docking simulations suggest:
Industrial and Research Applications
Pharmaceutical Development
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CA-Targeted Therapies: Potential for glaucoma, epilepsy, and metastatic cancers .
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Prodrug Design: Sulfonic acid group facilitates conjugation with targeting moieties .
Chemical Synthesis
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